

Technical Guide: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

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Compound of Interest

Compound Name: *1-(2-Chlorophenyl)propan-1-amine hydrochloride*

CAS No.: 1986330-86-2

Cat. No.: B3023983

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CAS Registry Number: 40023-85-6 Chemical Class:

-Ethylbenzylamine Derivative Synonyms: 1-(2-Chlorophenyl)propylamine HCl;

-Ethyl-2-chlorobenzylamine hydrochloride.

Chemical Identity & Physicochemical Profiling[1][2][3]

This compound is a substituted benzylamine where the amine functionality is attached directly to the benzylic carbon, which also bears an ethyl group and the 2-chlorophenyl ring. This structural arrangement distinguishes it from the phenethylamine class (where the amine is on the

-carbon relative to the ring, or to the methyl in amphetamines).

Core Data Table

Property	Specification
Molecular Formula	(Salt) / (Base)
Molecular Weight	206.11 g/mol (HCl Salt); 169.65 g/mol (Free Base)
Exact Mass	169.066 (Base)
IUPAC Name	1-(2-Chlorophenyl)propan-1-amine hydrochloride
SMILES	<chem>CCC(C1=CC=CC=C1Cl)N.Cl</chem>
InChI Key	(Predicted) VSBDRUDRPGMLHR-UHFFFAOYSA-N (Analog)
Solubility	High in water (HCl salt); Soluble in Ethanol, DMSO. [1] [2] [3] [4] [5] [6] [7]
pKa (Predicted)	~9.5 (Conjugate acid of primary amine)
Appearance	White to off-white crystalline solid

Structural Analysis

The molecule possesses a chiral center at the C1 position. Unless specified as an enantiopure grade (R or S), the CAS 40023-85-6 typically refers to the racemate.

- **Lipophilicity:** The ortho-chloro substituent increases lipophilicity (LogP ~2.5 for free base) compared to the non-chlorinated analog, potentially enhancing blood-brain barrier (BBB) penetration if physiological pH permits the free base form.
- **Steric Hindrance:** The ortho-chloro group introduces significant steric bulk near the amine, which may reduce susceptibility to metabolic deamination by MAO enzymes compared to unsubstituted analogs.

Synthesis & Manufacturing Methodologies

The synthesis of 1-(2-Chlorophenyl)propan-1-amine is distinct from amphetamine synthesis. It typically proceeds via the functionalization of the benzylic position of a propyl chain or the addition of a propyl chain to a nitrile/aldehyde.

Primary Route: Reductive Amination of 2'-Chloropropiophenone

This is the most scalable industrial route, ensuring high yield and purity.

Reaction Scheme:

- Precursor: 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone).
- Intermediate: Formation of the oxime using Hydroxylamine HCl.
- Reduction: Catalytic hydrogenation or hydride reduction to the amine.

Detailed Protocol (Self-Validating)

- Oxime Formation:
 - Dissolve 10.0 g of 1-(2-Chlorophenyl)propan-1-one in 50 mL Ethanol.
 - Add 1.5 eq Hydroxylamine Hydrochloride and 1.5 eq Sodium Acetate.
 - Reflux for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the ketone spot confirms conversion.
 - Validation: The oxime usually precipitates or can be extracted.
- Reduction:
 - Dissolve the crude oxime in dry THF.
 - Slowly add 4.0 eq of Lithium Aluminum Hydride (LAH) at 0°C under Argon.
 - Reflux for 6 hours.
 - Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

- Filter solids; dry organic layer over
- Salt Formation:
 - Dissolve the free base oil in dry Diethyl Ether.
 - Bubble dry HCl gas or add 2M HCl in Ether dropwise.
 - The white precipitate is 1-(2-Chlorophenyl)propan-1-amine HCl. Recrystallize from Isopropanol/Ether.

Alternative Route: Grignard Addition

- Reagents: 2-Chlorobenzaldehyde + Ethylmagnesium Bromide

Alcohol

Mesylate

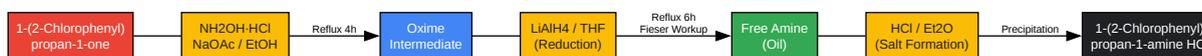
Azide

Amine.

- Note: This route is longer and involves hazardous azide intermediates, making it less favorable for scale-up.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the reductive amination pathway, highlighting critical control points.



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Caption: Figure 1. Step-wise synthesis via reductive amination of the ketone precursor.

Pharmacological & Analytical Context[9][11][12]

Pharmacological Profile

Caution: While structurally related to monoamine releasers, the

-ethylbenzylamine scaffold typically exhibits significantly reduced potency at dopamine/norepinephrine transporters compared to the

-methylphenethylamine (amphetamine) isomers.

- Mechanism: Likely acts as a weak substrate or inhibitor of monoamine transporters. The steric bulk at the C1 position hinders the conformational changes required for transporter translocation.
- Toxicology: No specific LD50 data is available for this isomer. Treat as a generic amine: potential for sympathomimetic side effects (tachycardia, hypertension) at high doses.

Analytical Identification

To validate the identity of synthesized or purchased material, use the following expected spectral data:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 0.85 (t, 3H, -CH₂-CH₃)
 - 1.8-2.0 (m, 2H, -CH₂-CH₃)
 - 4.4-4.6 (m, 1H, Ar-CH-NH₃⁺)
 - 7.3-7.6 (m, 4H, Ar-H)
 - 8.5 (br s, 3H, -NH₃⁺)
- Mass Spectrometry (ESI⁺):
 - Major peak at m/z 170.1
(corresponding to the free base).

- Isotope pattern: 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[8]
Eye Irritation	H319	Causes serious eye irritation. [8]
STOT-SE	H335	May cause respiratory irritation.[8]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Inhalation: Handle the HCl salt in a fume hood to avoid dust inhalation.
- Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent degradation.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 40023-85-6. Retrieved from [[Link](#)]

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